molecular formula C15H21ClN2O4 B2881676 Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate CAS No. 1983985-13-2

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate

Cat. No.: B2881676
CAS No.: 1983985-13-2
M. Wt: 328.79
InChI Key: YAOIKNCWMQZUKS-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate is a chemical compound with the molecular formula C15H21ClN2O4. It is known for its use in various chemical reactions and research applications. The compound features a pyridine ring substituted with a chlorine atom and two tert-butyl groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation and crystallization to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.

    Material Science: As a precursor for the synthesis of advanced materials with specific properties.

    Biological Studies: In the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: A similar compound with a methyl group instead of a chlorine atom.

    6-Chloropyridine-2-carboxylic acid: The precursor used in the synthesis of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

tert-butyl N-(6-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOIKNCWMQZUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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